molecular formula C18H22O2 B11849421 (1S,2S)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diol

(1S,2S)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diol

Cat. No.: B11849421
M. Wt: 270.4 g/mol
InChI Key: RDELXTLVFMMXHO-ROUUACIJSA-N
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Description

(1S,2S)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diol is an organic compound characterized by the presence of two hydroxyl groups attached to a central ethane backbone, which is further substituted with two 3,5-dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dimethylbenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable chiral auxiliary to form an intermediate compound.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reduction process.

    Optimization of Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong acids or bases to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones or dialdehydes.

    Reduction: Formation of fully saturated alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Chiral Catalysts: Used as a chiral ligand in asymmetric synthesis.

    Building Block: Serves as a precursor for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

Medicine

    Drug Development: Investigated for its potential therapeutic properties in treating various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (1S,2S)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diol exerts its effects involves:

    Molecular Targets: Interacting with specific enzymes or receptors.

    Pathways Involved: Modulating biochemical pathways related to its target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Bis(3,5-dimethylphenyl)ethane-1,2-diol: The enantiomer of the compound with similar properties but different stereochemistry.

    1,2-Diphenylethane-1,2-diol: Lacks the methyl groups on the phenyl rings, leading to different reactivity and applications.

Properties

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

(1S,2S)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diol

InChI

InChI=1S/C18H22O2/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16/h5-10,17-20H,1-4H3/t17-,18-/m0/s1

InChI Key

RDELXTLVFMMXHO-ROUUACIJSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H]([C@H](C2=CC(=CC(=C2)C)C)O)O)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C)C)O)O)C

Origin of Product

United States

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